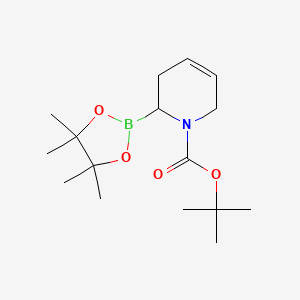

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

Chemical Structure: The compound features a tetrahydropyridine ring with a tert-butyl carbamate group at position 1 and a tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 2 (Fig. 1). Its molecular formula is C₁₄H₂₄BNO₄, with a molecular weight of 297.23 g/mol.

Role in Synthesis: This boronate-containing compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl or heteroaryl systems in pharmaceuticals and agrochemicals . The tert-butyl carbamate (Boc) group enhances stability during synthetic steps, while the dioxaborolane facilitates regioselective coupling .

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJDRHJZLXJGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or aryl-heterocycle linkages. Key examples include:

Key Observations :

-

Optimal yields (>90%) are achieved with tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂ catalysts .

-

Reactions typically require inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, THF) .

-

Base selection varies: sodium carbonate or potassium acetate are common for facilitating transmetallation .

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through three stages:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetallation : Boronate ester transfers the aryl group to palladium.

-

Reductive Elimination : Biaryl formation with Pd⁰ regeneration .

Steric hindrance from the tert-butyl group slows transmetallation but improves regioselectivity in polyhalogenated substrates. The dioxaborolane moiety enhances stability against protodeboronation during acidic workup .

Functional Group Compatibility

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H25BNO4

- Molecular Weight : 309.2 g/mol

- CAS Number : 811439-53-9

The compound features a tetrahydropyridine core which is significant for its biological activity and reactivity in synthetic pathways. The presence of the dioxaborolane moiety enhances its utility in various chemical transformations.

Drug Development

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that derivatives of tetrahydropyridine compounds showed promise in inhibiting specific enzymes involved in cancer progression, suggesting potential for further development into therapeutic agents .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various reactions such as Suzuki coupling and other cross-coupling reactions which are pivotal in the formation of carbon-carbon bonds.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Suzuki Coupling | Aryl-boronic acid derivatives | |

| Cross-coupling | Complex heterocycles | |

| Nucleophilic Addition | Amino acid derivatives |

Catalysis

This compound has been utilized as a catalyst or catalyst precursor in various organic reactions. Its boron-containing structure can facilitate reactions by stabilizing transition states or acting as a Lewis acid.

Case Study : Research indicated that this compound effectively catalyzed the formation of complex amines from simple aldehydes and amines under mild conditions .

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in materials science. It can be used to create polymers with specific functionalities that are useful in coatings and adhesives.

Development of Functional Materials

This compound can be incorporated into materials to impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Table 2: Properties of Materials Modified with this compound

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Thermoplastic Polymers | Thermal Stability | |

| Coatings | Adhesion Strength |

Nanotechnology

In nanotechnology applications, this compound can be used to modify nanoparticles for drug delivery systems or imaging agents due to its biocompatibility and ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the tetrahydropyridine backbone with boronic ester or carbamate modifications:

Reactivity and Functional Differences

Boronate Position :

- The target compound ’s dioxaborolane at position 2 enables coupling at the pyridine’s β-position, whereas the Cbz-protected analog (position 4) favors γ-site reactivity .

- Steric effects in the dimethyl-substituted analog (CAS 1228962-22-8) reduce coupling efficiency compared to the unsubstituted target compound .

Protecting Group Stability: Boc vs. Cbz: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while Cbz is removed via hydrogenolysis .

Pharmaceutical Relevance: The trifluoromethylphenyl analog (C₁₇H₂₀F₃NO₂) is used in neuroactive compound synthesis (e.g., MPTP derivatives linked to Parkinson’s pathology) but lacks boronate utility .

Notes on Handling and Stability

- Moisture Sensitivity : Boronic esters hydrolyze in aqueous media; store under nitrogen or argon .

Biological Activity

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- CAS Number : 811439-53-9

- Boiling Point : Approximately 357.2 °C (predicted) .

| Property | Value |

|---|---|

| Molecular Formula | C16H28BNO4 |

| Molecular Weight | 309.21 g/mol |

| Boiling Point | 357.2 °C (predicted) |

| Density | 1.05 g/cm³ (predicted) |

| pKa | -1.01 (predicted) |

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

Research indicates that this compound may interact with various biological pathways:

- NLRP3 Inhibition : The compound has shown potential as an NLRP3 inflammasome inhibitor. In vitro studies demonstrated that derivatives of similar structures could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

In Vitro Pharmacological Screening :

- A study involving the synthesis and screening of related compounds indicated that modifications in the structure significantly influenced biological activity. For example, certain derivatives exhibited effective anti-pyroptotic activity and reduced IL-1β secretion by approximately 19% at specific concentrations .

- Comparative Analysis :

- Toxicity and Safety Profile :

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its tetramethyl-1,3,2-dioxaborolane group acts as a stable boron source under catalytic conditions. Typical reactions involve coupling with aryl/heteroaryl halides (e.g., bromides or chlorides) using Pd(dppf)Cl₂·CH₂Cl₂ (0.02–0.1 eq.) as a catalyst and K₂CO₃ (3 eq.) as a base in 1,4-dioxane/water (3:1) at 60–80°C for 12–18 hours .

Q. How is the compound purified after synthesis?

Post-reaction purification often involves C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the target molecule from unreacted starting materials or byproducts . For intermediates, silica gel chromatography with ethyl acetate/hexane mixtures is commonly employed .

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

- Avoiding exposure to heat/sparks (P210) .

- Using gloves and eye protection due to potential boronate toxicity.

- Storing in a cool, dry environment under inert gas (e.g., N₂) to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed couplings with this boronate?

Optimization strategies include:

- Catalyst screening : Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, achieving yields up to 90% .

- Solvent systems : 1,4-dioxane/water (3:1) enhances solubility of both organic and inorganic phases compared to THF/water .

- Temperature control : Microwave-assisted heating at 150°C for 10 minutes improves reaction rates for electron-deficient aryl partners .

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Pd(dppf)Cl₂, 80°C | 81–90 | |

| Pd(PPh₃)₄, 60°C | 69–78 |

Q. What analytical methods validate the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet) and the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Purity (>95%) is confirmed using C18 columns with acetonitrile gradients .

- IR Spectroscopy : B-O stretching vibrations (1350–1400 cm⁻¹) confirm boronate ester stability .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at 4°C under N₂ for 1–2 weeks.

- Long-term : Storage at –20°C in amber vials prevents boronate hydrolysis. Exposure to moisture or acidic conditions degrades the dioxaborolane ring, detected via loss of B-O peaks in IR .

Methodological Challenges

Q. What are common side reactions during its use in multi-step syntheses?

- Protodeboronation : Occurs under strongly acidic or high-temperature conditions, forming tetrahydropyridine byproducts. Mitigated by using buffered aqueous phases (pH 7–8) .

- Oxidation : The tetrahydropyridine ring can oxidize to pyridine derivatives if exposed to O₂; inert atmospheres (Ar/N₂) are essential .

Q. How to troubleshoot low coupling efficiency with electron-rich aryl halides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.